Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
Overview
Description
Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride is a chemical compound with significant applications in various fields of science and industry. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with an m-nitrophenylmethyl group. The compound is typically found in its monohydrochloride form, which enhances its stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride typically involves the reaction of hydroxylamine with m-nitrobenzyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
NH2OH+m-NO2C6H4CH2Cl→NH2OCH2C6H4NO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydroxylamine derivatives.
Scientific Research Applications
Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of nitroso and amino compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The compound can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The nitro group in the m-nitrophenylmethyl moiety can undergo redox reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
- Hydroxylamine, O-(p-nitrophenylmethyl)-, monohydrochloride
- Hydroxylamine, O-(o-nitrophenylmethyl)-, monohydrochloride
- Hydroxylamine, O-(m-nitrophenyl)-, monohydrochloride
Comparison: Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and chemical properties. The m-nitro group provides distinct electronic effects compared to the o- and p-nitro derivatives, affecting the compound’s behavior in chemical reactions and its applications in various fields.
Properties
IUPAC Name |
O-[(3-nitrophenyl)methyl]hydroxylamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c8-12-5-6-2-1-3-7(4-6)9(10)11;/h1-4H,5,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTDJDWKRJRXDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183787 | |
Record name | Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29605-76-3 | |
Record name | Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC121170 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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